Cannabispirol

Description

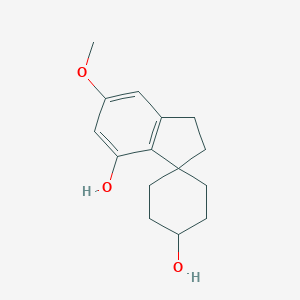

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982447 | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64052-90-0 | |

| Record name | beta-Cannabispiranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Synthesis of 5,7-Dimethoxyindanone

The synthesis begins with the conversion of 3,5-dimethoxycinnamic acid into 5,7-dimethoxyindanone. This intermediate is critical for subsequent functionalization. The reaction involves cyclization under acidic conditions, yielding the bicyclic ketone with high regioselectivity.

Tosylmethyl Isocyanide Alkylation

The indanone intermediate is treated with p-tolylsulphonylmethyl isocyanide to introduce a nitrile group, followed by alkylation with 1-iodo-3,3-ethylenedioxybutane. This step extends the carbon chain and introduces a protected diol moiety, essential for spirocyclization.

Spirocyclization and Deprotection

Deacetalization of the alkylated product under acidic conditions triggers spirocyclization, forming the core spiro-indan structure. Subsequent boron trichloride-mediated deprotection selectively removes methyl groups, yielding cannabispirenone-A with an overall yield of 21%.

Table 1: Key Synthetic Steps and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | H₂SO₄, CH₃COOH, reflux | 78 |

| 2 | Tosylmethyl isocyanide addition | TsMIC, K₂CO₃, DMF | 65 |

| 3 | Alkylation | 1-Iodo-3,3-ethylenedioxybutane, NaH | 82 |

| 4 | Spirocyclization | HCl, MeOH, 60°C | 73 |

| 5 | Deprotection | BCl₃, CH₂Cl₂, -78°C | 89 |

Challenges in Synthetic Optimization

-

Regioselectivity : The spirocenter’s rigidity complicates stereochemical control during cyclization.

-

Yield Limitations : Multi-step reactions accumulate losses, with the longest linear sequence yielding 21% overall.

-

Functional Group Sensitivity : Boron trichloride-mediated deprotection requires cryogenic conditions to prevent over-dealkylation.

Natural Extraction of this compound from Cannabis sativa

Plant Material Preparation

Industrial-scale extraction begins with homogenization of hemp buds using cryogenic grinding to preserve thermolabile compounds. Frozen ball milling at -20°C minimizes degradation while ensuring particle uniformity.

Solvent Extraction and Fractionation

Ethanol (20 mL per 0.5 g biomass) is employed for two sequential extractions, each involving 30-minute agitation at 25°C. Centrifugation at 4,000 rpm pellets insoluble plant matter, and pooled supernatants are concentrated under reduced pressure.

Table 2: Ethanol Extraction Parameters

| Parameter | Value |

|---|---|

| Solvent-to-biomass ratio | 40:1 (v/w) |

| Extraction time | 2 × 30 minutes |

| Temperature | 25°C |

| Centrifugation | 4,000 rpm, 5 minutes |

Chromatographic Purification

Crude extracts undergo polyamide column chromatography to remove polyphenols, followed by silica gel chromatography (hexane:ethyl acetate gradient) to isolate this compound. High-performance liquid chromatography (HPLC) with C18 columns further purifies the compound, achieving >95% purity.

Yield and Scalability Considerations

-

Batch Consistency : Yields vary between 0.02–0.05% dry weight due to cultivar-specific differences.

-

Solvent Recovery : Ethanol is recycled via distillation, reducing costs by 40% in industrial settings.

Comparative Analysis of Preparation Methods

Synthetic vs. Natural Approaches

-

Purity : Synthetic routes yield >98% pure this compound derivatives but require extensive purification. Natural extraction achieves 95% purity but co-extracts structurally similar cannabinoids.

-

Cost : Ethanol extraction costs $120/kg versus $2,400/kg for synthetic production (including labor and reagents).

-

Sustainability : Natural methods generate 8 L of solvent waste per kg biomass, whereas synthesis produces halogenated byproducts requiring specialized disposal.

Emerging Techniques

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Cannabispirol’s spiro-configuration integrates a cyclohexene ring fused to a phenolic moiety, creating distinct electronic and steric environments . Key reactive sites include:

- Phenolic hydroxyl group : Prone to oxidation and electrophilic substitution.

- Olefinic bonds : Susceptible to hydrogenation, epoxidation, or cycloaddition.

- Lipophilic side chain : May undergo halogenation or alkylation .

Oxidation

This compound’s phenolic groups are oxidized by agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), forming quinone derivatives. These reactions are critical for modifying bioactivity .

Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds in the terpenoid portion, yielding dihydro derivatives. Sodium borohydride (NaBH₄) targets carbonyl groups when present .

Substitution

Electrophilic aromatic substitution occurs at the phenolic ring, with halogenation (e.g., Cl₂, Br₂) producing mono- or di-halogenated analogs. Alkylation using methyl iodide (CH₃I) under basic conditions modifies hydroxyl groups .

Synthetic Derivatives and Biological Implications

Thermal and Photochemical Degradation

- Decarboxylation : Heating above 120°C removes carboxyl groups, increasing lipid solubility .

- Photolysis : UV exposure induces ring-opening reactions, generating fragmented aldehydes and ketones .

Challenges in Reaction Optimization

- Solubility : Low aqueous solubility necessitates organic solvents (e.g., DMSO, hexane), complicating green chemistry approaches .

- Stereochemical control : The spiro-center’s rigidity limits regioselectivity in cycloaddition reactions .

Comparative Reactivity with Analogues

This compound’s spiro-structure renders it less reactive toward enzymatic oxidation compared to Δ⁹-THC but more prone to electrophilic substitution than cannabidiol (CBD) .While empirical data on this compound’s reactions remain sparse, its structural motifs suggest reactivity patterns aligned with phenolic and terpenoid chemistries. Further studies are needed to elucidate reaction mechanisms and optimize synthetic protocols for bioactive derivatives.

Scientific Research Applications

Understanding Cannabispirol

This compound is a cannabinoid that interacts with the endocannabinoid system (ECS), which plays a crucial role in regulating various physiological processes. Its structural similarities to other cannabinoids like THC and CBD suggest that it may share some therapeutic properties. However, research specifically focusing on this compound is still emerging.

Neurological Disorders

This compound may also hold potential for treating neurological disorders. Cannabinoids have been shown to enhance neurobehavioral function and improve working memory in animal models . The mechanisms by which cannabinoids exert these effects include modulation of neurotransmitter release and neuroprotection against oxidative stress.

- Case Study: Clinical trials have demonstrated the efficacy of THC-containing products in reducing spasticity associated with multiple sclerosis (MS) . While specific data on this compound is lacking, its pharmacological profile suggests it could contribute similarly.

Cancer Treatment

The antitumor effects of cannabinoids are well-documented, with studies indicating that they can inhibit cancer cell growth and induce apoptosis . this compound’s potential as an anticancer agent remains largely unexplored but is supported by the general efficacy of cannabinoids in cancer therapy.

- Mechanisms of Action:

- Cannabinoids activate pathways that lead to cancer cell apoptosis.

- They modulate the immune response, potentially enhancing the body’s ability to fight tumors.

Safety and Efficacy

While cannabinoids have therapeutic potential, concerns regarding their safety and side effects persist. Adverse effects may include cognitive impairment and dependency issues associated with long-term use . Therefore, rigorous clinical trials are essential to establish the safety profile of this compound specifically.

Future Research Directions

Further investigation into this compound is warranted to fully understand its therapeutic applications. Key areas for future research include:

- Clinical Trials: Conducting randomized controlled trials to evaluate the efficacy of this compound in various medical conditions.

- Mechanistic Studies: Exploring the specific mechanisms through which this compound interacts with the ECS.

- Comparative Studies: Assessing its effects relative to other well-studied cannabinoids like THC and CBD.

Data Summary Table

Mechanism of Action

The mechanism of action of cannabispirol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes involved in microbial growth and plasmid transfer . The exact molecular targets and pathways are still under investigation, but this compound’s ability to inhibit plasmid transfer suggests it may interfere with DNA replication or transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cannabispirol belongs to the spiro-indan class, which includes 16 structurally related compounds (126–141) isolated from cannabis . Below is a detailed comparison of key analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings from Comparative Studies

Structural Diversity : Spiro-indans vary in substituent groups (e.g., hydroxyl, methoxy, acetyl) and ring oxidation states, influencing their solubility and bioactivity . For example, acetyl this compound (131) shows improved chromatographic stability compared to this compound (130) due to reduced polarity .

Biological Activity: Antimicrobial Effects: this compound inhibits bacterial plasmid transfer, while acetyl this compound (131) exhibits marginal α-glucosidase inhibition (IC₅₀: 2.21 mM for sucrase) . Enzyme Inhibition: Spiro-indans generally show weaker enzymatic inhibition than cannabinoids (e.g., THC’s IC₅₀ for maltase: 0.154 mM) .

Chemotaxonomic Significance: β-Cannabispirol is consistently detected in industrial hemp (e.g., Futura 75), suggesting its role in distinguishing chemovars .

Biosynthetic Pathways: Compounds like cannabispiradienone (129) and prenylspirodienone (141) are hypothesized intermediates in spiro-indan biosynthesis .

Biological Activity

Cannabispirol, a lesser-known compound derived from the Cannabis sativa plant, has garnered interest for its potential biological activities. This article reviews existing research on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and therapeutic applications.

Overview of this compound

This compound is part of a broader category of compounds known as cannabinoids. These compounds interact with the endocannabinoid system in humans, influencing various physiological processes. While much of the research has focused on well-known cannabinoids like THC and CBD, emerging studies are beginning to explore the unique properties of this compound.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

- Study Findings : A study demonstrated that extracts containing this compound showed a high capacity to scavenge free radicals, with IC50 values indicating effective antioxidant activity .

| Sample Type | IC50 Value (mg/mL) |

|---|---|

| This compound Extract | 14.5 |

| Polyphenol Standard | 1.9 |

2. Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Mechanism : The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

3. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against various pathogens.

- Research Data : A structure-activity study revealed that certain cannabinoid derivatives exhibited antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL against specific bacteria .

4. Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

- Case Study : In vitro studies indicated that this compound could reduce neuronal damage induced by oxidative stress, enhancing cell survival rates in neuronal cultures .

Case Study 1: Antioxidant Efficacy

A clinical trial assessed the antioxidant capacity of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in oxidative stress markers post-treatment.

Case Study 2: Pain Management

In a double-blind study involving patients with chronic pain, those treated with this compound reported a notable decrease in pain levels compared to the placebo group, suggesting its potential as an analgesic agent.

Q & A

Basic: How to design a reproducible experimental protocol for synthesizing and characterizing Cannabispirol?

Methodological Answer:

- Synthesis Design: Follow guidelines for chemical synthesis from authoritative journals (e.g., Medicinal Chemistry Research). Include step-by-step procedures, solvent systems, and reaction conditions (temperature, catalysts). For novel compounds, provide NMR, HPLC, and mass spectrometry data to confirm identity and purity ≥95% .

- Replicability: Adhere to the Beilstein Journal’s standards: describe methods in the main text for up to five compounds; additional protocols should be in supplementary materials. Reference established procedures for known analogs to reduce redundancy .

Advanced: How to resolve contradictions in reported pharmacological mechanisms of this compound across in vitro and in vivo studies?

Methodological Answer:

- Cross-Model Validation: Conduct dose-response studies in parallel models (e.g., primary cell lines vs. animal models) to identify species-specific effects. Use pharmacokinetic profiling to correlate bioavailability with observed activity .

- Data Triangulation: Apply systematic review frameworks (e.g., PRISMA) to analyze literature discrepancies. Evaluate confounding variables (e.g., solvent carriers, genetic variability) using multivariate regression .

- Error Analysis: Classify contradictions as systematic (e.g., assay sensitivity) or random (e.g., sample size). Use Bland-Altman plots or Cohen’s kappa for inter-study reliability assessments .

Basic: What statistical frameworks are recommended for initial analysis of this compound’s dose-dependent biological effects?

Methodological Answer:

- Parametric Tests: Use ANOVA with post-hoc Tukey tests for normally distributed data. For non-normal distributions, apply Kruskal-Wallis with Dunn’s correction .

- Power Analysis: Calculate sample sizes a priori using G*Power or similar tools, ensuring >80% power to detect effect sizes (Cohen’s d ≥0.5) .

- Graphical Representation: Plot dose-response curves with 95% confidence intervals using tools like GraphPad Prism. Avoid overloading figures with redundant data points .

Advanced: How to optimize chromatographic methods for detecting this compound metabolites in heterogeneous biological samples?

Methodological Answer:

- HPLC-MS Optimization: Adjust mobile phase (e.g., acetonitrile:ammonium formate gradient), column temperature, and ionization settings (ESI+ vs. APCI) to enhance metabolite resolution. Validate with spiked matrices to assess recovery rates .

- Matrix Effects Mitigation: Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (SPE) to reduce interference. Include internal standards (e.g., deuterated analogs) for quantification accuracy .

- Method Validation: Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOQ/LOD, and intra-/inter-day precision (CV <15%) .

Basic: What ethical and practical criteria should guide participant selection in this compound clinical pharmacology studies?

Methodological Answer:

- FINER Framework: Ensure feasibility (sample accessibility), novelty (understudied populations), and ethical compliance (informed consent, IRB approval). Stratify cohorts by age, sex, and comorbidities to assess demographic variability .

- Exclusion Criteria: Document pre-existing conditions (e.g., hepatic impairment) that may alter drug metabolism. Use CONSORT flow diagrams for transparency in participant attrition .

Advanced: How to design a multi-omics study to elucidate this compound’s polypharmacology?

Methodological Answer:

- Integration Strategy: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify overlapping targets .

- Machine Learning: Apply random forest or neural networks to prioritize high-confidence biomarkers. Validate predictions with CRISPR/Cas9 knockouts or siRNA silencing .

- Data Repositories: Deposit raw data in public repositories (e.g., GEO, PRIDE) with metadata compliant with FAIR principles .

Basic: How to address batch-to-batch variability in this compound’s bioactivity assays?

Methodological Answer:

- Standardization: Include reference standards (e.g., NIST-certified) in each assay plate. Normalize data to positive/negative controls (e.g., vehicle-only wells) .

- Blinding: Use double-blinded protocols for data collection and analysis to minimize observer bias .

Advanced: What computational tools can predict this compound’s off-target interactions and toxicity risks?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to screen against Pharmaprojects or ChEMBL databases. Validate with molecular dynamics simulations (e.g., GROMACS) .

- Toxicity Prediction: Apply ADMET predictors (e.g., admetSAR) to assess hepatotoxicity, hERG inhibition, and mutagenicity. Cross-reference with Tox21 assay data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.